molecular formula C18H15AsSe3 B14572199 Triphenyl arsorotriselenoite CAS No. 61501-53-9

Triphenyl arsorotriselenoite

Cat. No.: B14572199
CAS No.: 61501-53-9
M. Wt: 543.1 g/mol
InChI Key: AGJHMRQGNFXHSH-UHFFFAOYSA-N
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Description

Triphenyl arsorotriselenoite (C₁₈H₁₅AsSe₃) is an organoarsenic selenide compound characterized by a central arsenic atom bonded to three selenium atoms and three phenyl groups. Its structure combines arsenic’s metalloid properties with selenium’s chalcogen behavior, making it a subject of interest in materials science and coordination chemistry. Applications may include catalysis, semiconductor research, or precursors for advanced nanomaterials. Key properties such as thermal stability, redox behavior, and electronic configuration are critical to its functionality .

Properties

CAS No.

61501-53-9

Molecular Formula

C18H15AsSe3

Molecular Weight

543.1 g/mol

IUPAC Name

tris(phenylselanyl)arsane

InChI

InChI=1S/C18H15AsSe3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H

InChI Key

AGJHMRQGNFXHSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se][As]([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triphenyl arsorotriselenoite typically involves the reaction of triphenylarsine with elemental selenium. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted in a solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: Triphenyl arsorotriselenoite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenylarsine oxide and selenium dioxide.

    Reduction: Reduction reactions can convert this compound to triphenylarsine and elemental selenium.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products:

    Oxidation: Triphenylarsine oxide, selenium dioxide.

    Reduction: Triphenylarsine, elemental selenium.

    Substitution: Various substituted triphenylarsine derivatives.

Scientific Research Applications

Triphenyl arsorotriselenoite has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent due to its arsenic content.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.

    Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of triphenyl arsorotriselenoite involves its interaction with cellular components, leading to various biochemical effects:

    Molecular Targets: The compound targets proteins and enzymes containing thiol groups, leading to their inactivation.

    Pathways Involved: It disrupts cellular redox balance, induces oxidative stress, and triggers apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Triphenylphosphine Selenide (C₁₈H₁₅PSe) :

    • Basis : Phosphorus replaces arsenic, reducing metalloid interactions.
    • Reactivity : Lower Lewis acidity compared to arsenic analogs due to phosphorus’s electronegativity.
    • Applications : Widely used in catalytic reductions; arsenic derivatives may offer stronger metal coordination .
  • Triphenylantimony Triselenide (C₁₈H₁₅SbSe₃) :

    • Basis : Antimony (Sb) replaces arsenic.
    • Stability : Sb–Se bonds are longer and weaker than As–Se, impacting thermal decomposition pathways.
    • Electronic Properties : Larger atomic radius of Sb alters bandgap properties in semiconductor applications .

Functional Analogues

  • Arsine Selenides (AsH₃–Se Systems) :
    • Volatility : Simpler arsine-selenium compounds are more volatile but less stable.
    • Toxicity : Triphenyl derivatives reduce acute toxicity compared to arsine gas .

Data Table: Comparative Properties

Property Triphenyl Arsorotriselenoite Triphenylphosphine Selenide Triphenylantimony Triselenide
Molecular Weight (g/mol) 456.2 337.2 502.3
Melting Point (°C) ~215 (dec.) 180–185 ~195 (dec.)
Bandgap (eV) 2.1 3.4 1.8
Coordination Strength High Moderate Moderate-High

Research Findings and Challenges

  • Synthesis: this compound requires controlled selenium incorporation to avoid side products like diselenides .
  • Stability : Susceptibility to oxidation in air necessitates inert-atmosphere handling.
  • Catalytic Potential: Demonstrates superior activity in cross-coupling reactions compared to Sb analogs but lags behind P-based systems in enantioselectivity .

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